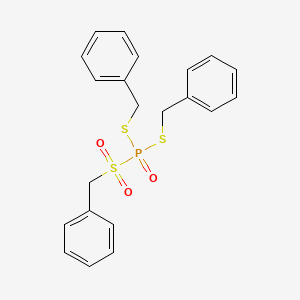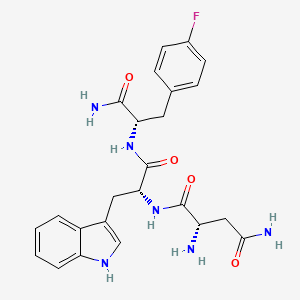![molecular formula C14H14S3 B12525060 Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- CAS No. 660850-53-3](/img/structure/B12525060.png)
Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- is an organic compound with a unique structure that includes a naphthalene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of naphthalene derivatives and thiophene precursors, followed by cyclization reactions facilitated by catalysts such as Lewis acids. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents, organometallic reagents, and other electrophiles or nucleophiles are used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- has several applications in scientific research:
Organic Electronics: This compound is used in the development of organic semiconductors and conductive materials.
Materials Science: It is explored for its potential in creating novel materials with unique electronic and optical properties.
Chemistry: Researchers study its reactivity and potential as a building block for more complex molecules.
Biology and Medicine: Although less common, its derivatives may be investigated for biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism by which Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- exerts its effects depends on its specific application. In organic electronics, its mechanism involves the delocalization of electrons across the conjugated system, facilitating charge transport. In chemical reactions, the presence of sulfur atoms can influence the reactivity and stability of intermediates, guiding the formation of specific products.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]thiophene diimide: Another naphthalene-thiophene fused compound with different functional groups.
Naphtho[1,2-b4,3-b′]dithiophene: A compound with two thiophene rings fused to a naphthalene ring.
Uniqueness
Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)- is unique due to the presence of two methylthio groups, which can significantly alter its electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in organic electronics and materials science.
Properties
CAS No. |
660850-53-3 |
|---|---|
Molecular Formula |
C14H14S3 |
Molecular Weight |
278.5 g/mol |
IUPAC Name |
3,3-bis(methylsulfanyl)-1H-benzo[f][2]benzothiole |
InChI |
InChI=1S/C14H14S3/c1-15-14(16-2)13-8-11-6-4-3-5-10(11)7-12(13)9-17-14/h3-8H,9H2,1-2H3 |
InChI Key |
WJVACBGZCXOBLI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(C2=CC3=CC=CC=C3C=C2CS1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



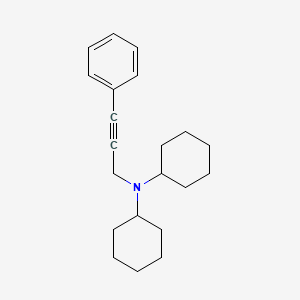
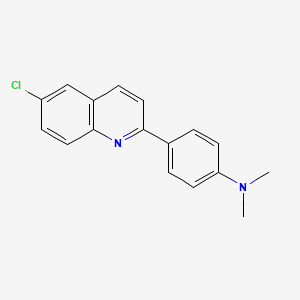
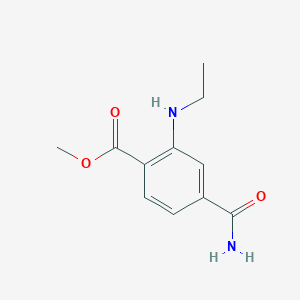
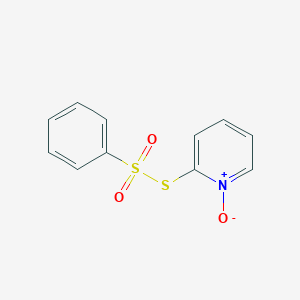
![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
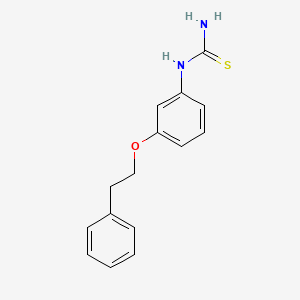
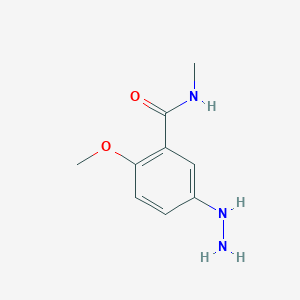
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)

![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)
